molecular formula C23H23ClN6O3 B11198483 5-amino-N-(3-chlorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-chlorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11198483
M. Wt: 466.9 g/mol
InChI Key: FYBIXZRVEGHZBY-UHFFFAOYSA-N
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Description

5-amino-N-(3-chlorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazole ring, a triazole ring, and a chlorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-chlorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole and triazole rings. Common synthetic routes may include:

    Formation of the Oxazole Ring: This step often involves the cyclization of a precursor compound under acidic or basic conditions.

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Coupling Reactions: The final step involves coupling the oxazole and triazole rings with the chlorophenyl group and other substituents under specific conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(3-chlorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-amino-N-(3-chlorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chlorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-amino-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: A simpler analog with similar core structure but lacking the oxazole and propan-2-yloxyphenyl groups.

    N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Another analog with a similar triazole core but different substituents.

Uniqueness

The uniqueness of 5-amino-N-(3-chlorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide lies in its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C23H23ClN6O3

Molecular Weight

466.9 g/mol

IUPAC Name

5-amino-N-(3-chlorophenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C23H23ClN6O3/c1-13(2)32-18-9-7-15(8-10-18)23-27-19(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-17-6-4-5-16(24)11-17/h4-11,13H,12,25H2,1-3H3,(H,26,31)

InChI Key

FYBIXZRVEGHZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)Cl)N

Origin of Product

United States

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